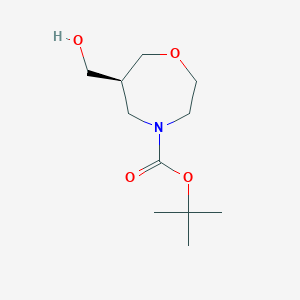

tert-butyl (6S)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Description

tert-Butyl (6S)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (CAS: 1063734-19-9) is a chiral heterocyclic compound featuring a seven-membered 1,4-oxazepane ring with a hydroxymethyl substituent at the (6S)-position and a tert-butoxycarbonyl (Boc) protecting group at the 4-position. Its molecular formula is C₁₁H₂₁NO₄ (MW: 231.29 g/mol), and it is commonly used as a building block in pharmaceutical synthesis due to its stereochemical rigidity and functional group versatility . The compound is stored under dry conditions at 2–8°C and carries safety warnings for skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .

Structure

3D Structure

Properties

Molecular Formula |

C11H21NO4 |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

tert-butyl (6S)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-4-5-15-8-9(6-12)7-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1 |

InChI Key |

SLJSFXUOECCLPA-VIFPVBQESA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCOC[C@@H](C1)CO |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC(C1)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (6S)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of tert-butyl 4-aminobutyrate with formaldehyde, followed by cyclization to form the oxazepane ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6S)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The oxazepane ring can be reduced under specific conditions to yield different derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, reduced oxazepane derivatives, and various substituted oxazepanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Overview

tert-butyl (6S)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a chemical compound belonging to the oxazepane class, characterized by its unique molecular structure that includes a tert-butyl group, a hydroxymethyl group, and a carboxylate group. This compound has garnered attention in various scientific fields due to its versatility as a building block in organic synthesis, its potential biological activity, and its applications in medicinal chemistry and materials science.

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions. One common method includes the reaction of tert-butyl 4-aminobutyrate with formaldehyde under basic conditions to facilitate the formation of the oxazepane ring.

Organic Chemistry

The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations:

- Oxidation : The hydroxymethyl group can be oxidized to form carboxylic acids.

- Reduction : The oxazepane ring can undergo reduction to yield different derivatives.

- Substitution Reactions : The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Biological Research

Studies have indicated that this compound may exhibit potential biological activities. Research is ongoing to explore its interactions with biomolecules and its effects on biological pathways.

Medicinal Chemistry

This compound is being investigated as a pharmaceutical intermediate due to its structural properties that may contribute to therapeutic effects. Its stability and ability to form hydrogen bonds make it a candidate for drug development.

Materials Science

In industry, this compound is utilized in the production of specialty chemicals, polymers, and resins. Its unique properties enhance the performance characteristics of these materials.

Mechanism of Action

The mechanism of action of tert-butyl (6S)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The oxazepane ring structure provides stability and rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the 1,4-Oxazepane Core

(a) tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate (CAS: CTK8C4675)

- Key Difference: The hydroxymethyl group in the target compound is replaced by an amino (-NH₂) group.

- Impact: The amino group introduces nucleophilic reactivity, making this derivative suitable for coupling reactions in peptide synthesis. Unlike the hydroxymethyl group, the amino group can participate in hydrogen bonding and protonation-deprotonation equilibria, altering solubility and biological activity .

(b) tert-Butyl (6S)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate (CAS: 2566271-47-2)

- Key Difference : Contains both a hydroxy (-OH) and methyl (-CH₃) group at the 6-position.

- The hydroxy group enhances hydrogen-bonding capacity, which may influence crystallization behavior or intermolecular interactions in supramolecular chemistry .

Ring-System Analogues

(a) Azabicyclo[4.1.0]heptane Derivatives

- Example : tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS: 134575-14-7)

- Key Difference : The 1,4-oxazepane ring is replaced by a strained bicyclic azabicyclo[4.1.0]heptane system.

- Impact : The bicyclic structure imposes conformational rigidity, which is advantageous in drug design for enforcing specific bioactive conformations. This derivative is often used in kinase inhibitor development .

(b) Dioxane-Based Analogues

- Example : tert-Butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

- Key Difference : A six-membered 1,3-dioxane ring replaces the 1,4-oxazepane core.

- Impact : The dioxane ring is more electron-rich due to two oxygen atoms, influencing its stability under acidic or oxidative conditions. This compound is an intermediate in statin synthesis .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Key Substituents/Ring System | Boiling Point | Hazard Statements | Applications |

|---|---|---|---|---|---|---|

| tert-Butyl (6S)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate | 1063734-19-9 | C₁₁H₂₁NO₄ | 1,4-oxazepane, (6S)-hydroxymethyl | N/A | H315, H319, H335 | Pharmaceutical intermediates |

| tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate | CTK8C4675 | C₁₀H₂₀N₂O₃ | 1,4-oxazepane, 6-amino | N/A | Not reported | Peptide coupling reactions |

| tert-Butyl (6S)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate | 2566271-47-2 | C₁₁H₂₁NO₄ | 1,4-oxazepane, 6-hydroxy-6-methyl | N/A | Not reported | Crystallization studies |

| tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate | 134575-14-7 | C₁₂H₂₁NO₃ | Azabicyclo[4.1.0]heptane | N/A | Not reported | Kinase inhibitors |

| tert-Butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | Not available | C₁₅H₂₈O₅ | 1,3-dioxane, hydroxymethyl | N/A | Not reported | Statin synthesis intermediates |

Research Findings and Functional Implications

- Hydrogen Bonding: The hydroxymethyl group in the target compound enhances hydrogen-bonding capacity, which is critical for crystal engineering and molecular recognition .

- Stereochemical Influence : The (6S)-configuration in the target compound ensures chiral specificity, which is essential for enantioselective synthesis. Analogues with bicyclic systems (e.g., azabicyclo[4.1.0]heptane) leverage ring strain to enforce specific stereochemical outcomes in catalysis .

- Safety Profile : The target compound’s hazards (skin/eye irritation) are more explicitly documented compared to analogues, underscoring the need for careful handling in laboratory settings .

Biological Activity

tert-butyl (6S)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 231.29 g/mol

- CAS Number : 2166196-94-5

Research indicates that compounds similar to this compound exhibit monoamine reuptake inhibitory activity. This mechanism is crucial for the treatment of various mood disorders as it enhances the availability of neurotransmitters such as serotonin and norepinephrine in the synaptic cleft, thereby improving mood and emotional regulation .

Pharmacological Effects

- Antidepressant Activity : The compound has been studied for its potential antidepressant effects through its action on monoamine transporters .

- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, which could be beneficial in neurodegenerative diseases .

- Anti-inflammatory Properties : Some derivatives of oxazepane compounds have shown anti-inflammatory effects, indicating a potential role in managing inflammatory conditions .

Case Studies

-

Study on Monoamine Reuptake Inhibition :

- A study highlighted the effectiveness of oxazepane derivatives in inhibiting serotonin and norepinephrine reuptake, suggesting their utility in treating depression .

- Results : Compounds demonstrated significant inhibition rates compared to control groups, indicating their potential as therapeutic agents.

-

Neuroprotective Properties :

- An investigation into the neuroprotective effects of similar oxazepane compounds revealed that they could reduce neuronal apoptosis in vitro.

- Findings : The compounds were shown to upregulate neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), which is essential for neuronal survival and growth .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 231.29 g/mol |

| CAS Number | 2166196-94-5 |

| Antidepressant Activity | Yes |

| Neuroprotective Activity | Yes |

| Anti-inflammatory Activity | Potentially Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.